Aflatoxin B1-13C17 (CAS 1217449-45-0) is a fully 13C-labeled isotopologue of Aflatoxin B1, a highly regulated and potent mycotoxin. With a mass shift of +17 Da (m/z 330.1[M+H]+ versus 313.0 for native AFB1), it is primarily procured as an internal standard for stable isotope dilution assay (SIDA) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The uniform 13C labeling ensures identical physicochemical properties to native Aflatoxin B1, making it a benchmark internal standard for correcting severe matrix effects—such as ion suppression or enhancement—encountered during trace-level quantification in complex food, feed, and biological matrices [1].
Substituting Aflatoxin B1-13C17 with generic structural analogs (e.g., Aflatoxin M1) or relying on matrix-matched calibration introduces significant quantification errors due to differing ionization efficiencies and incomplete matrix effect compensation across diverse sample types [1]. While deuterated analogs (e.g., AFB1-d3) are generally less expensive, they are prone to hydrogen-deuterium (H-D) exchange in protic solvents and exhibit the chromatographic 'isotope effect'—a slight shift in retention time compared to the native analyte. Because matrix suppression in electrospray ionization (ESI) is highly dynamic and time-dependent, even a minor retention time shift means the deuterated standard experiences a different matrix environment than the native toxin. Fully 13C-labeled Aflatoxin B1 guarantees exact co-elution, ensuring accurate, one-to-one correction of matrix effects that can otherwise suppress signals by up to 80% in complex agricultural extracts [2].
In LC-MS/MS analysis, deuterated internal standards often exhibit retention time shifts relative to the native analyte due to physical differences in isotopologues, leading to mismatched matrix suppression. Aflatoxin B1-13C17 avoids this isotope effect entirely, providing exact co-elution with native Aflatoxin B1. This exact co-elution allows for apparent recoveries of 95–105% in complex matrices like maize, perfectly compensating for matrix effects that otherwise suppress the native signal by >68% [1].
| Evidence Dimension | Retention time shift and matrix effect compensation |
| Target Compound Data | 13C17-AFB1 shows exact co-elution (0 shift) and restores apparent recoveries to 95-105%. |
| Comparator Or Baseline | Deuterated AFB1 (retention time shift risk) and uncorrected native AFB1 (>68% signal suppression). |
| Quantified Difference | Complete elimination of retention time shift; restores quantification accuracy from <32% to ~100%. |
| Conditions | UHPLC-MS/MS in electrospray ionization (ESI) mode for maize matrices. |
Exact co-elution is mandatory for regulatory compliance in food safety testing, justifying the procurement of 13C-labeled standards over cheaper deuterated alternatives.
When analyzing highly complex matrices like roasted coffee, dynamic ion suppression severely distorts quantification. Using a generic structural analog or external calibration often fails to correct these effects. In contrast, using Aflatoxin B1-13C17 as an internal standard yields highly accurate recovery rates of 98.2% to 111% for Aflatoxin B1, completely neutralizing matrix effects that fluctuate between 20% and 80% depending on the specific sample composition [1].
| Evidence Dimension | Analytical recovery rate in complex matrices |
| Target Compound Data | 98.2% - 111% recovery using 13C17-AFB1. |
| Comparator Or Baseline | 20% - 80% matrix effect (quantification error) without exact isotopic matching. |
| Quantified Difference | ~80% improvement in quantification accuracy, bringing results within acceptable regulatory limits. |
| Conditions | LC-MS/MS analysis of roasted coffee samples. |
For commercial testing laboratories, achieving 98-111% recovery prevents false regulatory violations and eliminates the need for labor-intensive matrix-matched calibration curves.
Traditional mycotoxin analysis requires extensive, costly sample cleanup via immunoaffinity columns (IAC) to reduce matrix interference. By procuring Aflatoxin B1-13C17, laboratories can transition to rapid 'dilute-and-shoot' or simple QuEChERS extraction methods. Because the 13C17 standard perfectly corrects for massive ion suppression inherent in crude extracts, it maintains an excellent linear correlation (R2 > 0.99) and accuracy (91.8–98.1%) without the need for exhaustive purification steps [1].
| Evidence Dimension | Workflow efficiency and quantitative accuracy |
| Target Compound Data | 91.8–98.1% accuracy using minimal cleanup (dilute-and-shoot/QuEChERS) with 13C17-AFB1. |
| Comparator Or Baseline | Traditional methods requiring expensive immunoaffinity columns (IAC) to achieve similar accuracy. |
| Quantified Difference | Enables elimination of IAC cleanup while maintaining >91% accuracy and R2 > 0.99. |
| Conditions | LC-MS/MS analysis of food/feed matrices using simple extraction. |
Purchasing this labeled standard directly lowers per-sample processing costs and turnaround times by removing the need for specialized cleanup consumables.
Aflatoxin B1-13C17 is a critical internal standard for ISO/IEC 17025 accredited laboratories performing high-throughput LC-MS/MS screening of nuts, grains, and infant formula. Its ability to perfectly co-elute and correct for severe ESI matrix effects allows labs to meet stringent EU and FDA maximum residue limits (often <2 ppb) without relying on tedious matrix-matched calibration[1].
In veterinary diagnostic labs analyzing corn-based animal feed, the matrix is highly complex and causes extreme signal suppression (>68%). The use of Aflatoxin B1-13C17 enables rapid 'dilute-and-shoot' methodologies, ensuring accurate quantification of Aflatoxin B1 to prevent livestock toxicosis and financial loss in the agricultural sector .
For agricultural commodities rich in polyphenols and pigments (like Pu-erh tea or roasted coffee), traditional extraction fails to remove all interferents. Aflatoxin B1-13C17 is highly effective for these matrices, as it neutralizes the 20-80% matrix effects observed in coffee, ensuring precise quantification without requiring expensive immunoaffinity column purification [2].
Acute Toxic;Health Hazard